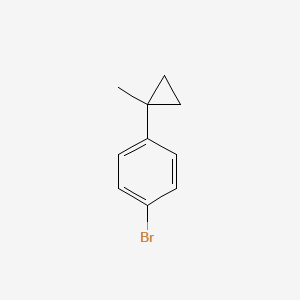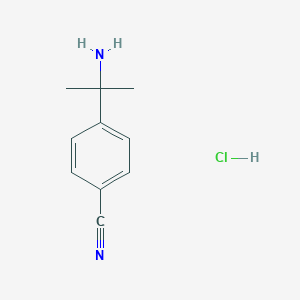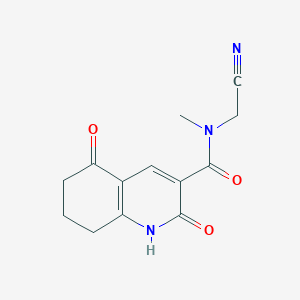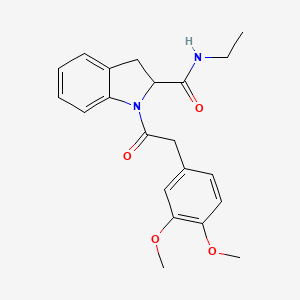
1-Bromo-4-(1-methylcyclopropyl)benzene
Übersicht
Beschreibung
1-Bromo-4-(1-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H11Br It is a brominated aromatic compound where a bromine atom is substituted at the para position of a benzene ring, which is further substituted with a 1-methylcyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-methylcyclopropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-methylcyclopropyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, with the bromine selectively substituting the para position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(1-methylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-(1-methylcyclopropyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(1-methylcyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways involving brominated aromatic compounds.
Industry: Used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(1-methylcyclopropyl)benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the bromine atom activates the benzene ring towards nucleophilic attack, facilitating the substitution process. In coupling reactions, the bromine atom participates in the formation of organometallic intermediates, which then undergo cross-coupling to form new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: A simpler brominated aromatic compound with a single bromine atom on the benzene ring.
4-Bromo-1-methylbenzene: Similar structure but lacks the cyclopropyl group.
1-Bromo-4-(1-trifluoromethylcyclopropyl)benzene: Similar structure with a trifluoromethyl group instead of a methyl group on the cyclopropyl ring.
Uniqueness: 1-Bromo-4-(1-methylcyclopropyl)benzene is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications.
Eigenschaften
IUPAC Name |
1-bromo-4-(1-methylcyclopropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWSCKXHKZOLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40780-08-3 | |
| Record name | 1-bromo-4-(1-methylcyclopropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{2-[(1,3-Benzoxazol-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2473559.png)
![2-BROMO-N-[5-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2473560.png)
![N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2473562.png)

![2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2473566.png)

![2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide](/img/structure/B2473568.png)

![(1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2473570.png)
![1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2473573.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2473575.png)
![7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2473576.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2473578.png)
